7-Bromo Epinastine is a synthetic compound derived from Epinastine, primarily recognized for its antihistaminic properties. This compound is classified as a selective antagonist of the histamine H1 receptor, making it effective in treating allergic conditions, particularly allergic conjunctivitis. The molecular formula for 7-Bromo Epinastine is with a molecular weight of approximately 328.21 g/mol. It features a heterocyclic structure that includes multiple aromatic bonds, contributing to its pharmacological activity.
The synthesis of 7-Bromo Epinastine involves several key steps:
These methods highlight the complexity and precision required in synthesizing this compound, ensuring high purity and yield.
The molecular structure of 7-Bromo Epinastine can be described as follows:
The structural integrity and arrangement are essential for its interaction with biological targets, particularly the histamine receptors.
7-Bromo Epinastine participates in various chemical reactions that are critical for its synthesis and potential modifications:
Understanding these reactions provides insight into how modifications can be made to improve efficacy or reduce side effects.
The mechanism of action for 7-Bromo Epinastine primarily revolves around its interaction with histamine receptors:
This mechanism underscores the therapeutic potential of 7-Bromo Epinastine in managing allergic conditions.
The physical and chemical properties of 7-Bromo Epinastine include:
These properties are crucial for determining formulation strategies in pharmaceutical applications.
7-Bromo Epinastine has several scientific uses:
The versatility in application highlights its significance in both clinical and research settings.
7-Bromo Epinastine exists in two primary chemical forms: the free base and the hydrobromide salt. The free base form has a consistent molecular formula of C₁₆H₁₄BrN₃, corresponding to a molecular weight of 328.21 g/mol as confirmed by multiple analytical sources [3] [4] [6]. The hydrobromide salt form, documented as 7-Bromo Epinastine Hydrobromide, has the molecular formula C₁₆H₁₄BrN₃·HBr with a higher molecular weight of 409.13 g/mol due to the addition of the hydrobromic acid moiety [2].
Table 1: Molecular Characteristics of 7-Bromo Epinastine and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Form |
---|---|---|---|
7-Bromo Epinastine | C₁₆H₁₄BrN₃ | 328.21 | Free base |
7-Bromo Epinastine HBr | C₁₆H₁₄BrN₃·HBr | 409.13 | Hydrobromide salt |
Epinastine (Parent) | C₁₆H₁₅N₃ | 249.31 | Free base |
The mass difference of 79.90 g/mol between Epinastine and 7-Bromo Epinastine corresponds precisely to the atomic weight of bromine (79.90 g/mol for ⁷⁹Br), confirming monosubstitution at the 7-position of the dibenzazepine scaffold [4] [6]. This bromination significantly increases the molecular weight by approximately 31.7% compared to the parent compound, influencing physical properties such as polarity and crystallinity. The compound is typically supplied as a white to off-white solid with a purity exceeding 95% [4] [6].
The systematic IUPAC name for 7-Bromo Epinastine is 16-bromo-2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine [4] [6]. This complex polycyclic name describes the compound's tetracyclic ring system comprising fused benzene, azepine, and imidazole rings with bromine substitution at position 16 (equivalent to position 7 in alternative numbering).
Common synonyms include:
The stereochemical configuration at the 13b position remains consistent with the parent Epinastine structure, which features a bridged tricyclic system with a stereogenic center at carbon 13b. The hydrogen atom at this position adopts a specific orientation relative to the molecular plane, resulting in a non-superimposable mirror image. While the parent Epinastine is typically used as a racemate in pharmaceutical formulations, 7-Bromo Epinastine retains this chiral center, making it a single enantiomer with defined stereochemistry [4] [6]. The bromine atom occupies a position ortho to the ethylene bridge in the aromatic ring system, creating steric constraints that may influence molecular conformation and intermolecular interactions.
Despite its importance as a reference standard, comprehensive crystallographic data for 7-Bromo Epinastine remains notably absent from public databases. While the hydrobromide salt form is documented as a crystalline solid [2], no single-crystal X-ray diffraction (XRD) studies have been published to elucidate its solid-state conformation, unit cell parameters, or packing arrangement. This represents a significant gap in the structural characterization of this compound.
Spectroscopic characterization provides the primary means of structural verification:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Though complete NMR assignments are not publicly available, the predicted spectral features can be deduced from its structure. The proton NMR spectrum is expected to display characteristic signals including aromatic protons in the δ 6.5–8.0 ppm region, methylene bridges (CH₂) around δ 3.0–4.5 ppm, and the amine group (NH₂) potentially visible as a broad singlet near δ 5.0 ppm. The presence of bromine induces characteristic anisotropic effects on nearby protons due to its heavy atom effect. The carbon-13 NMR spectrum would show distinct signals for the nitrile carbon (δ ~110-120 ppm) and the bromine-substituted aromatic carbon (C-Br) at approximately δ 120-130 ppm [4] [6].
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) of the free base shows a characteristic isotopic pattern cluster centered at m/z 327/329 in a 1:1 ratio, corresponding to the [M]⁺• ion for C₁₆H₁₄BrN₃ with the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). The molecular ion peak is followed by major fragments at m/z 248 [M-Br]⁺ and m/z 220 resulting from subsequent loss of N₂H₂ or HCN moieties. The hydrobromide salt form exhibits a prominent [M+H]⁺ peak at m/z 330/332 [1] [3].
Other Spectroscopic Methods:Fourier-transform infrared spectroscopy (FTIR) would display key absorption bands including N-H stretches (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), nitrile group absorption (sharp band ~2200-2260 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹). UV-Vis spectroscopy typically shows strong absorption in the 250-290 nm range due to π→π* transitions in the conjugated aromatic system, with a bathochromic shift anticipated compared to the parent Epinastine due to bromine's electron-donating resonance effects [4] [6].
Table 2: Key Spectroscopic Features of 7-Bromo Epinastine
Technique | Key Features |
---|---|
MS (ESI+) | m/z 327.04/329.04 [M]⁺• (1:1); m/z 248.10 [M-Br]⁺; m/z 220.08 [M-Br-N₂H₂]⁺ |
1H NMR (Predicted) | δ 6.5–8.0 (aromatic H, 7H); δ 3.0–4.5 (methylene, 4H); δ ~5.0 (broad s, NH₂) |
13C NMR (Predicted) | δ 110-120 (C≡N); δ 120-130 (C-Br); δ 115-150 (aromatic C); δ 40-60 (aliphatic C) |
FTIR (Predicted) | ~3300-3500 cm⁻¹ (N-H stretch); ~2200-2260 cm⁻¹ (C≡N stretch); 1450-1600 cm⁻¹ (C=C aromatic) |
UV-Vis | λmax ~254 nm, ~290 nm (π→π* transitions) |
Structurally, 7-Bromo Epinastine differs from Epinastine solely through bromine substitution at the C7 position of the dibenzazepine moiety. This modification replaces a hydrogen atom with a bromine atom, significantly altering the electronic and steric properties while maintaining the core tricyclic framework. The molecular weight increases by 31.7% (from 249.31 to 328.21 g/mol), substantially affecting physicochemical parameters including lipophilicity (increased log P), polar surface area, and hydrogen bonding capacity [4] [6].
The bromine atom introduces both steric bulk (van der Waals radius of 1.85 Å vs. 1.20 Å for H) and distinct electronic characteristics. As a moderate π-electron donor through resonance (+R effect) but strong σ-electron withdrawer (-I effect), bromine redistributes electron density in the aromatic system, decreasing the electron density at the ortho and para positions relative to the parent compound. This electronic perturbation is reflected in altered chemical shift values in NMR and binding affinity differences compared to Epinastine. The presence of bromine also creates a heavier molecule with distinctive isotopic patterns in mass spectrometry, facilitating analytical differentiation [3] .
Among brominated Epinastine derivatives, positional isomers are theoretically possible but less characterized. The 7-bromo substitution is specifically favored in impurity synthesis due to:
Compared to chlorine-substituted analogues, the bromo derivative exhibits greater polarizability and slightly lower electronegativity, potentially enhancing hydrophobic interactions in biological matrices. Unlike iodinated derivatives, the bromo compound maintains greater stability against photodegradation and oxidative dehalogenation. The 7-Bromo Epinastine Hydrobromide salt (C₁₆H₁₄BrN₃·HBr) demonstrates how counterion selection influences solid-state properties, with the hydrobromide salt exhibiting higher crystallinity and aqueous solubility than the free base [2] [4].
Table 3: Structural Comparison of Epinastine and Its Brominated Derivatives
Characteristic | Epinastine (Parent) | 7-Bromo Epinastine (Free Base) | 7-Bromo Epinastine HBr |
---|---|---|---|
Empirical Formula | C₁₆H₁₅N₃ | C₁₆H₁₄BrN₃ | C₁₆H₁₄BrN₃·HBr |
Molecular Weight | 249.31 g/mol | 328.21 g/mol | 409.13 g/mol |
Halogen Content | None | Br: 24.36% | Br: 39.07% (total) |
Key Functional Groups | Benzonitrile, Imidazoazepine, Primary amine | Bromobenzo nitrile, Imidazoazepine, Primary amine | Bromobenzo nitrile, Imidazoazepine, Primary amine, HBr salt |
Stereogenic Centers | 1 (13b position) | 1 (13b position) | 1 (13b position) |
Predicted log P | ~2.5 | ~3.4 | ~2.8 (ionized form) |
Thermal Stability | High | Moderate (Br dissociation >200°C) | Moderate (HBr loss ~150°C) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7